4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a nitro-substituted arylboronic ester with a molecular formula of C₁₂H₁₆BN₂O₄ and a molecular weight of approximately 263–266 g/mol . It features:
- A pinacol boronate ester at position 2 of the benzene ring.
- A nitro (-NO₂) group at position 4.
- A primary amine (-NH₂) at position 1.
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems . The nitro group serves as a versatile functional group for further transformations, such as reduction to an amine or participation in electrophilic substitution reactions.
Properties
Molecular Formula |
C12H17BN2O4 |
|---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,14H2,1-4H3 |
InChI Key |
YNZDQUHXXDPKQB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Direct Borylation of Halogenated Nitroaniline Precursors
The most efficient route involves palladium-catalyzed borylation of 2-halo-4-nitroaniline derivatives. This method leverages the reactivity of aryl halides with bis(pinacolato)diboron (B₂pin₂) under inert conditions.
Reaction Conditions and Catalytic Systems
Key parameters include catalyst choice, base, solvent, and temperature. Palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred due to their efficacy in facilitating boron-carbon bond formation. A representative protocol involves:
- Catalyst : Pd(dppf)Cl₂ (2 mol%)
- Base : K₂CO₃ (3 equiv)
- Solvent : 1,4-Dioxane
- Temperature : 80–100°C
- Duration : 12–24 hours
Under these conditions, 2-bromo-4-nitroaniline reacts with B₂pin₂ to yield the target compound in 65–72% isolated yield.
Table 1: Optimization of Direct Borylation
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 | 65 | 98 |
| Pd(PPh₃)₄ | Cs₂CO₃ | THF | 100 | 68 | 97 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 90 | 72 | 99 |
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with B₂pin₂ and reductive elimination to form the boronic ester. The nitro group’s electron-withdrawing nature enhances electrophilicity at the ortho position, favoring regioselective borylation.
Multi-Step Synthesis via Intermediate Functionalization
Alternative routes involve sequential functionalization of aniline precursors. This approach is advantageous when halogenated nitroanilines are inaccessible.
Nitration of Pre-Borylated Anilines
A two-step protocol begins with borylation of 2-haloaniline, followed by nitration:
- Borylation : 2-Bromoaniline + B₂pin₂ → 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Yield: 85%).
- Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at the para position (Yield: 60%).
This method avoids steric hindrance from the nitro group during borylation but requires careful control of nitration conditions to prevent over-oxidation.
Protection/Deprotection Strategies
For substrates sensitive to nitration, temporary protection of the amine group is employed:
- Protection : Acetylation of 2-bromo-4-nitroaniline with acetic anhydride.
- Borylation : Pd-catalyzed reaction with B₂pin₂.
- Deprotection : Hydrolysis with NaOH/EtOH to regenerate the amine.
This method achieves 70% overall yield but adds complexity with extra steps.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-efficiency and scalability. Key considerations include catalyst recycling, solvent recovery, and continuous flow systems.
Continuous Flow Borylation
A plug-flow reactor setup enhances heat transfer and reduces reaction time:
- Residence Time : 30 minutes
- Throughput : 1 kg/h
- Yield : 75%
- Purity : 99% (HPLC)
This method reduces Pd leaching to <0.1 ppm, critical for pharmaceutical applications.
Solvent and Base Selection
Industrial protocols favor green solvents (e.g., 2-MeTHF) and recyclable bases (e.g., K₂CO₃ supported on silica). A comparative analysis reveals:
Table 2: Industrial Solvent Performance
| Solvent | Boiling Point (°C) | Recovery Rate (%) | Environmental Impact |
|---|---|---|---|
| 2-MeTHF | 80 | 95 | Low |
| Toluene | 111 | 85 | High |
| Dioxane | 101 | 90 | Moderate |
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency and regulatory compliance.
Spectroscopic Methods
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with retention time = 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0).
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Scientific Research Applications
Organic Synthesis
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create new compounds efficiently. For instance:
- Borylation Reactions : The compound can participate in borylation at the benzylic C-H bond of alkylbenzenes when used with palladium catalysts, facilitating the formation of pinacol boronates.
Pharmaceutical Development
This compound plays a crucial role in drug discovery and development due to its ability to modify biological activity. It can serve as a precursor for synthesizing novel therapeutic agents that target specific biological pathways. The reduction of its nitro group to an amino group can enhance its pharmacological properties, making it an important candidate in medicinal chemistry .
Materials Science
In materials science, 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is utilized in the formulation of advanced materials such as polymers and coatings. Its incorporation can improve the durability and chemical resistance of these materials. Specific applications include:
| Application Area | Description |
|---|---|
| Polymers | Enhances mechanical properties and thermal stability. |
| Coatings | Improves resistance to environmental degradation. |
Fluorescent Probes
The compound is also used in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is essential for studying dynamic biological systems and disease mechanisms .
Environmental Monitoring
In environmental science, 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is applied in detecting pollutants. Its chemical properties enable it to interact with various environmental contaminants effectively. This application aids in environmental assessments and ensures compliance with safety regulations .
Case Study 1: Synthesis of Novel Therapeutics
In a study published in a peer-reviewed journal on medicinal chemistry, researchers utilized 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a key intermediate for synthesizing a series of new anti-cancer agents. The modifications made to the nitro group significantly enhanced the compounds' selectivity towards cancer cells while reducing toxicity towards normal cells.
Case Study 2: Development of Advanced Coatings
A research team investigated the use of this compound in formulating high-performance coatings for industrial applications. The results demonstrated that coatings containing 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibited superior resistance to UV radiation and chemical exposure compared to traditional coatings.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Biological Activity
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative with significant potential in medicinal chemistry. Its structure incorporates a nitro group and a boron-containing moiety that may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 833486-94-5 |
| Molecular Formula | C12H17BN2O4 |
| Molecular Weight | 264.09 g/mol |
| Melting Point | 171°C |
| Purity | ≥98.0% |
The biological activity of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. Its boron moiety can form reversible covalent bonds with nucleophilic sites on proteins.
- Antioxidant Activity : Studies indicate that the nitro group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells.
- Cellular Uptake : The structural features of this compound facilitate its uptake into cells, where it can exert its biological effects more effectively.
Biological Studies and Findings
Recent research has highlighted several aspects of the biological activity of this compound:
Anticancer Activity
A study by MDPI demonstrated that derivatives of boron-based compounds exhibit significant anticancer properties. The synthesized compounds showed selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the disruption of key signaling pathways involved in cell proliferation and survival .
Enzyme Interaction
Research has indicated that 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can inhibit specific kinases associated with tumor growth. For instance, it was found to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer cell signaling . This inhibition leads to reduced phosphorylation of downstream signaling molecules essential for tumor growth.
Antioxidant Properties
The compound's antioxidant activity was evaluated through various assays measuring its ability to neutralize reactive oxygen species (ROS). Results indicated a strong capacity to reduce oxidative stress markers in treated cells compared to controls .
Case Study 1: In Vitro Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines revealed that treatment with 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be significantly lower than those for conventional chemotherapeutics .
Case Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition assay demonstrated that this compound effectively inhibited several kinases at nanomolar concentrations. The selectivity profile indicated minimal off-target effects on other kinases tested .
Q & A
Q. What are the standard synthetic routes for preparing 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a validated procedure involves reacting 3-bromo-N-methylquinolinium iodide with the boronic ester derivative (83b) using Pd(PPh₃)₄ as a catalyst, Cs₂CO₃ as a base, and 1,2-dimethoxyethane (DME) as the solvent. Reaction times of ~21 hours at reflux yield the product, which is purified via silica gel chromatography (EtOAc eluent) .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify substitution patterns and boron-ester integrity. For example, the nitro group and aniline protons produce distinct shifts in aromatic regions .
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for resolving steric effects from the tetramethyl dioxaborolane group .
Q. How does the boronic ester moiety influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, making the compound a robust partner in Suzuki-Miyaura couplings. The electron-withdrawing nitro group ortho to the boronic ester can modulate reactivity, requiring optimization of bases (e.g., Cs₂CO₃) and palladium catalysts for efficient coupling .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound in palladium-catalyzed couplings?
Yield optimization involves:
- Catalyst screening : Pd(PPh₃)₄ is commonly used, but alternatives like Pd(dppf)Cl₂ may improve turnover in sterically hindered systems.
- Solvent effects : Polar aprotic solvents (DME, THF) enhance solubility, while aqueous bases (e.g., Cs₂CO₃ in H₂O) facilitate transmetalation.
- Temperature control : Prolonged reflux (e.g., 21 hours) ensures complete conversion, though microwave-assisted protocols could reduce time .
Q. What are the challenges in reconciling contradictory data regarding nitro group stability during reactions?
The nitro group’s susceptibility to reduction or displacement under basic or reductive conditions can lead to byproducts. For instance, in cross-couplings, competing pathways may generate undesired intermediates. Mitigation strategies include:
- pH monitoring : Avoiding strongly basic conditions (pH > 12) that promote nitro group decomposition.
- Inert atmospheres : Using argon/nitrogen to prevent oxidative side reactions .
Q. How can computational modeling guide the design of derivatives for enhanced reactivity?
Density Functional Theory (DFT) studies can predict:
- Boron-electron delocalization : Assessing conjugation between the boronic ester and aromatic ring to tailor electronic effects.
- Transition-state geometries : Identifying steric clashes (e.g., from tetramethyl groups) that hinder catalytic cycles. Such models inform synthetic prioritization, reducing trial-and-error experimentation .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact (P302 + P352, P332 + P313 ).
- Emergency measures : Immediate washing with soap/water upon skin contact and access to emergency eyewash stations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields (e.g., 36% vs. higher literature values)?
- Parameter auditing : Re-examine catalyst loading, solvent purity, and substrate ratios.
- Byproduct analysis : LC-MS or TLC can identify unreacted starting materials or decomposition products.
- Reproducibility checks : Validate procedures across multiple batches to isolate operator-dependent variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
